ethoxymethanimidothioic acid
Description
Ethoxymethanimidothioic acid (hypothetical structure: CH3-C(=N-OCH2CH3)-SH) is a thioic acid derivative characterized by an ethoxy group (-OCH2CH3) and a methanimidoyl moiety (-C(=NH)-) attached to a thiol (-SH) functional group. Thioic acids and their derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their unique electronic and steric profiles.
Properties
IUPAC Name |
ethoxymethanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUZQNZVZKCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Structural Analysis
Ethoxymethanimidothioic acid likely contains:
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A thioic acid group (-COSH)
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An ethoxy group (-OEt)
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An imino group (-NH-)
This combination suggests potential sites for nucleophilic/electrophilic attack, condensation, or redox reactions.
Hydrolysis
Thioic acids often hydrolyze in acidic or basic conditions to form carboxylic acids or thiols:
The imino group could influence reaction kinetics or stability.
Oxidation
Thioic acids may oxidize to sulfonic acids or sulfinic acids under strong oxidizing agents (e.g., H₂O₂, KMnO₄):
Alkylation
The ethoxy group might participate in SN2 reactions if activated, while the imino group could act as a nucleophile:
Condensation Reactions
The imino group could engage in amidation or coupling reactions with carbonyl compounds:
Research Gaps and Limitations
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No direct literature : The provided sources ( – ) focus on unrelated systems (e.g., malonic ester synthesis, Arndt-Eistert homologation).
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Structural ambiguity : The exact connectivity of functional groups in this compound is unclear, complicating mechanistic analysis.
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Reactivity extrapolation : Hypotheses are based on analogous thioic acids, which may not fully apply due to steric or electronic effects.
Recommended Next Steps
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Synthesis confirmation : Verify the compound’s structure via NMR, IR, or XRD.
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Targeted literature review : Search specialized databases (e.g., SciFinder, Reaxys) for this compound.
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Experimental screening : Test reactions under controlled conditions (e.g., pH, temperature, catalysts) to map reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Research Findings
Reactivity and Stability: Thioacetic acid (Ethanethioic acid) exhibits high reactivity in nucleophilic acyl substitutions due to its labile -COSH group, making it useful in peptide synthesis. Ethanimidothioic acid esters (e.g., 2-cyano derivative) demonstrate enhanced stability compared to thioacids, attributed to electron-withdrawing groups like -CN.
Substituent Effects: Ethoxy groups (as in the hypothetical this compound) may increase lipophilicity, altering solubility and bioavailability. Hydrochloride salts (e.g., dimethylaminothioacetamide) improve water solubility, critical for pharmaceutical formulations.
Spectroscopic Data :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
